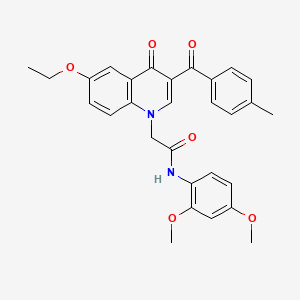

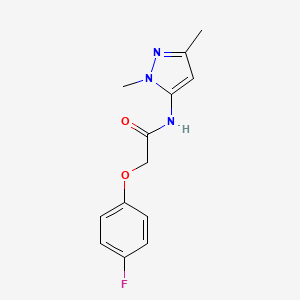

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selectivity and yield. For instance, the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential PET ligands involves the design and synthesis of carbon-11 and fluorine-18 labeled compounds . Similarly, the use of various N-H protecting groups, such as 2-methylenenapthyl and 4-methoxybenzyl, has been explored to prevent oxazoline formation during glycosylation reactions, which is a common issue in the synthesis of N-alkylacetamides . Additionally, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been reported, which includes a sequence of reactions starting from 2-aminobenzothiazole and involves chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, by reporting the single crystal structure. For example, the single crystal structure of N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been reported, providing insights into the molecular conformation and potential interactions with biological targets . The molecular structure is crucial for understanding the binding affinity and selectivity of these compounds towards their respective targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful optimization. For instance, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, involves acylation, ethylation, reduction, and thermal cyclization steps . The choice of reaction conditions and reagents can significantly affect the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their functional groups and molecular structure. For example, the presence of dimethoxyphenyl and ethoxyquinolinyl groups in the molecule can influence its solubility, stability, and reactivity. These properties are essential for the compound's biological activity and pharmacokinetics. The electron-deficient nature of some heteroaromatic ammonioamidates, such as those containing quinazolin-3-io groups, can also affect their reactivity and interactions with biological targets .

科学的研究の応用

Synthesis Techniques

- A high-yielding cyclisation technique for synthesizing related compounds involves the use of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to derivatives that can be further reduced to yield products like (±)-crispine A (King, 2007).

- Structural studies on similar amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline solids upon treatment with mineral acids, with implications for gel formation and the crystal structure of related compounds (Karmakar et al., 2007).

Antitumor Activities

- Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with similar structures, have been synthesized and evaluated for in vitro antitumor activity, showing significant broad-spectrum antitumor activity and selective activities towards specific cancer cell lines (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

- Synthesis of compounds like (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides and their evaluation for analgesic and anti-inflammatory activities, with some displaying effects comparable to sodium metamizole (Yusov et al., 2019).

Binding Characteristics and Molecular Docking

- Investigation into binding characteristics of related compounds to mitochondrial fractions of the rat brain, providing insights into their potential therapeutic applications through molecular docking studies (Chaki et al., 1999).

Antioxidant Activity

- Studies on coordination complexes constructed from pyrazole-acetamide derivatives, including compounds with similar structures, have shown significant antioxidant activity, highlighting their potential therapeutic benefits (Chkirate et al., 2019).

Synthesis and Labeling

- Synthesis of N-acetyl-1,3-dimethyltetrahydroisoquinolines and their amide rotamers, providing insights into their synthesis techniques and potential applications in labeling studies for further research (Koning et al., 2003).

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O6/c1-5-37-21-11-13-25-22(14-21)29(34)23(28(33)19-8-6-18(2)7-9-19)16-31(25)17-27(32)30-24-12-10-20(35-3)15-26(24)36-4/h6-16H,5,17H2,1-4H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBDGIPWMZWETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)

![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)